molecular formula C9H7BrF3NO2 B12446260 Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1260672-79-4

Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B12446260
CAS No.: 1260672-79-4
M. Wt: 298.06 g/mol
InChI Key: YCIHOCQWXUIXSJ-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridinecarboxylate family. This compound is characterized by the presence of a bromomethyl group at the 3-position, a trifluoromethyl group at the 6-position, and a methyl ester group at the 2-position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common synthetic route involves the bromination of 3-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups replacing the bromomethyl group.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms of the ester group.

Scientific Research Applications

Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(bromomethyl)pyridine-2-carboxylate
  • Methyl 4-bromopyridine-2-carboxylate
  • Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Uniqueness

Methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced stability, making it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.

Properties

CAS No.

1260672-79-4

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

methyl 3-(bromomethyl)-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)7-5(4-10)2-3-6(14-7)9(11,12)13/h2-3H,4H2,1H3

InChI Key

YCIHOCQWXUIXSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)CBr

Origin of Product

United States

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